4-(1,2,3-Thiadiazol-4-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)phenyl acetate is an organic compound with the molecular formula C10H8N2O2S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives have been widely studied for their expansive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiadiazole derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
It is known that thiadiazole derivatives can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Compounds with a 1,3,4-thiadiazole ring have been shown to interact with various enzymes and proteins
Cellular Effects
Compounds with a 1,3,4-thiadiazole ring have been shown to affect cell function
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenyl or thiadiazole derivatives.
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 4-(1,2,3-Thiadiazol-4-yl)phenol
- 4-(1,2,3-Thiadiazol-4-yl)aniline
- 4-(1,2,3-Thiadiazol-4-yl)benzoic acid
Comparison: 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate is unique due to the presence of the acetate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Biological Activity
The compound 4-(1,2,3-thiadiazol-4-yl)phenyl acetate is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiadiazole ring attached to a phenyl acetate moiety. This configuration is significant for its biological activity due to the electronic and steric effects imparted by the thiadiazole ring.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The following table summarizes key findings related to the anticancer activity of this compound and related compounds:
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating various thiadiazole derivatives for their cytotoxic effects against cancer cell lines such as HEPG2 and SK-MEL-2, it was found that structural modifications significantly influenced their potency. For instance, compounds with specific substituents on the thiadiazole ring exhibited enhanced anticancer activity compared to others without such modifications .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The following table highlights findings on the antimicrobial efficacy of this compound:
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL |
Analysis of Antimicrobial Mechanism
The mechanism of action of thiadiazoles against microbial pathogens often involves disruption of cell membrane integrity and inhibition of essential enzymatic processes. For example, studies have shown that certain thiadiazole derivatives can inhibit bacterial growth by interfering with DNA synthesis and cell wall formation .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been explored in various contexts. Research indicates that these compounds can reduce inflammation markers in vitro and in vivo.
In Vivo Studies
In animal models of inflammation induced by carrageenan or formalin injection, thiadiazole derivatives demonstrated significant reductions in paw edema and inflammatory cytokines . The following table summarizes findings from relevant studies:
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7(13)14-9-4-2-8(3-5-9)10-6-15-12-11-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESSYNCAGSGAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.